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molecular formula C11H14N2O2 B8397594 6-Amino-1-methoxycarbonylmethylindoline

6-Amino-1-methoxycarbonylmethylindoline

Cat. No. B8397594
M. Wt: 206.24 g/mol
InChI Key: DTUHIVSOKVJWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07157585B2

Procedure details

A suspension of 6-nitroindoline (1.0 g, 6.1 mmol) and sodium hydrogen carbonate (0.6 g, 7.1 mmol) in DMF (60 ml) was stirred at room temperature. Methyl bromoacetate (0.68 mL, 1.09 g, 7.1 mmol) was added slowly and the mixture was heated at 90° C. for 1 hour. The mixture was cooled, the solvents evaporated under reduced pressure, and the residue partitioned between ethyl acetate (40 mL) and water (20 mL). The organic layer was dried over MgSO4 and then evaporated to give an orange solid. The solid was dissolved in methanol (100 ml), 5% Pd/C (50 mg, cat.) was added and the suspension was stirred under an atmosphere of hydrogen for 2 hours, during which time the yellow colour disappeared. The catalyst was removed by filtration through celite and the solvent was evaporated to give the amine as a brown oil (0.95 g, 75%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mg
Type
catalyst
Reaction Step Four
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH2:8][CH2:9][NH:10]2)=[CH:6][CH:5]=1)([O-])=O.C(=O)([O-])O.[Na+].Br[CH2:19][C:20]([O:22][CH3:23])=[O:21]>CN(C=O)C.CO.[Pd]>[NH2:1][C:4]1[CH:12]=[C:11]2[C:7]([CH2:8][CH2:9][N:10]2[CH2:19][C:20]([O:22][CH3:23])=[O:21])=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2CCNC2=C1
Name
Quantity
0.6 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.68 mL
Type
reactant
Smiles
BrCC(=O)OC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 90° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solvents evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate (40 mL) and water (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an orange solid
STIRRING
Type
STIRRING
Details
the suspension was stirred under an atmosphere of hydrogen for 2 hours, during which time the yellow colour
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C2CCN(C2=C1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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